molecular formula C10H16N2O2S B1275190 2-amino-N-butylbenzenesulfonamide CAS No. 436095-51-1

2-amino-N-butylbenzenesulfonamide

Cat. No. B1275190
M. Wt: 228.31 g/mol
InChI Key: XRSRTHMYXNCEEB-UHFFFAOYSA-N
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Description

2-Amino-N-butylbenzenesulfonamide is a derivative of aminobenzenesulfonamide, a compound that has been extensively studied due to its versatility in organic synthesis and potential applications in the pharmaceutical industry. The compound is characterized by the presence of an amino group attached to a benzene ring which is further substituted with a sulfonamide group. This structure serves as a key intermediate in the synthesis of various cyclic compounds and can be modified to produce a wide range of functional molecules.

Synthesis Analysis

The synthesis of related compounds, such as 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN), has been achieved through a series of reactions starting from 2-nitrobenzenesulfonamide and but-2-yne-1,4-diol. This process involves Mitsunobu and Nicholas reactions, which are pivotal in the development of adjustable alkyne reagents for click chemistry applications . Additionally, the direct synthesis of amino-(N-alkyl)benzenesulfonamides has been accomplished via N-alkylation of aminobenzenesulfonamides with alcohols, showcasing the ability to differentiate between various amino groups during the alkylation process .

Molecular Structure Analysis

The molecular structure of aminobenzenesulfonamide derivatives is crucial in determining their reactivity. For instance, in the case of ABSACN, the reactivity of the alkyne group can be controlled by introducing different N-functionalities. The structure-reactivity relationship is influenced by the presence of a transannular hydrogen bond between the amino and sulfonyl groups, which can affect the outcome of strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

Chemical Reactions Analysis

Aminobenzenesulfonamides can undergo various chemical reactions to produce secondary amines and diamines. For example, 2,4-dinitrobenzenesulfonamides, which are easily prepared from primary amines, can be alkylated to yield N,N-disubstituted sulfonamides. These sulfonamides can be selectively deprotected without affecting 2-nitrobenzenesulfonamides, allowing for the preparation of a wide range of diamines . Similarly, 2- and 4-nitrobenzenesulfonamides can be smoothly alkylated and deprotected to give secondary amines in high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-N-butylbenzenesulfonamide and its derivatives are influenced by their molecular structure. The presence of the amino and sulfonamide groups imparts certain characteristics such as solubility, reactivity, and the ability to form hydrogen bonds. These properties are essential for their application in the synthesis of cyclic compounds and for their potential use in pharmaceuticals. The synthesis of 2-aminobenzoxazoles and 2-aminobenzimidazoles using electrophilic cyanating agents demonstrates the operational simplicity and efficiency of reactions involving these compounds . Furthermore, the development of novel cyclic compounds containing aminobenzenesulfonamide highlights the multifunctionality of these moieties in organic synthesis and their importance in the discovery of new functional molecules and pharmaceuticals .

Scientific Research Applications

Plasticizer Evaluation

2-Amino-N-butylbenzenesulfonamide, a variant of N-Butylbenzenesulfonamide (NBBS), is primarily utilized as a plasticizer in materials like polyacetals, polyamides, and polycarbonates. Rider et al. (2012) investigated the neurotoxicity of NBBS in rats, observing minimal toxicity over a 4-week exposure, suggesting the compound's relative safety in short-term applications (Rider et al., 2012).

Biochemical Impact on Lymphocytes

The derivatives of 2-amino-4,6-di-tert-butylphenol, closely related to 2-amino-N-butylbenzenesulfonamide, have been studied for their impact on human peripheral blood lymphocytes. Nizheharodava et al. (2020) found that these compounds at certain concentrations stimulate the production of interferon, highlighting potential immunomodulatory activities (Nizheharodava et al., 2020).

Catalysis in Chemical Reactions

4-tert-Butylbenzenesulfonamide, a structurally similar compound, has been used as a substitute in iron phthalocyanine for oxidation catalysis, showing remarkable stability and effectiveness in oxidizing olefins, as demonstrated by Işci et al. (2014) (Işci et al., 2014).

Toxicokinetics in Rodents

The toxicokinetics of NBBS, a related compound to 2-amino-N-butylbenzenesulfonamide, was studied by Waidyanatha et al. (2020), revealing rapid absorption and elimination in rodents, which is essential for evaluating the environmental and health impacts of this plasticizer (Waidyanatha et al., 2020).

Use in Click Chemistry

Kaneda et al. (2017) synthesized 2-aminobenzenesulfonamide-containing cyclononyne for use in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This research opens possibilities for controlling the reactivity of alkynes in various chemical syntheses (Kaneda et al., 2017).

Safety And Hazards

The safety data sheet for N-Butylbenzenesulfonamide indicates that it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist or vapors, avoiding release to the environment, and seeking medical advice if you feel unwell .

Future Directions

While specific future directions for 2-amino-N-butylbenzenesulfonamide were not found in the available resources, research into sulfonamides and their derivatives continues to be a vibrant field. This includes the development of new synthetic methods, exploration of their biological activities, and the establishment of structure-activity relationships .

properties

IUPAC Name

2-amino-N-butylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSRTHMYXNCEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405781
Record name 2-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-butylbenzenesulfonamide

CAS RN

436095-51-1
Record name 2-amino-N-butylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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